N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FTY720 or fingolimod and is a synthetic analog of sphingosine. FTY720 has been found to have a wide range of biological activities and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained attention due to their remarkable therapeutic efficacy as antibacterial agents . Researchers have synthesized novel furan derivatives and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria. Investigating the specific antibacterial potential of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide could provide valuable insights for combating microbial resistance.
Anticancer Properties
Furan-based compounds often exhibit diverse pharmacological effects, including anticancer activity . Further studies on this benzamide-furan hybrid may reveal its potential as an antitumor agent. Researchers can explore its mechanisms of action, cellular targets, and interactions with cancer cells.
Anti-Inflammatory and Analgesic Effects
Furan derivatives have been investigated for their anti-inflammatory and analgesic properties . Understanding how N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide modulates inflammatory pathways or affects pain perception could lead to novel therapeutic strategies.
Antiviral Potential
Furan derivatives have demonstrated antiviral activity in previous studies . Researchers could assess whether N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide exhibits antiviral effects against specific viruses, potentially expanding our antiviral drug arsenal.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene and furan derivatives, have been known to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including cell growth, inflammation, and microbial activity .
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions, such as hydrogen bonding or π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, cancer, and microbial activity . The downstream effects of these interactions can include changes in gene expression, protein activity, and cellular signaling .
Pharmacokinetics
Similar compounds often exhibit good absorption and distribution due to their lipophilic nature . Metabolism of these compounds can involve various enzymatic reactions, and excretion can occur through renal or hepatic routes . These properties can significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been shown to exert a variety of effects, including anti-inflammatory, anticancer, and antimicrobial activities . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of competing molecules .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-21-15-5-2-4-13(10-15)18(20)19-11-16(14-7-9-23-12-14)17-6-3-8-22-17/h2-10,12,16H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFLSESVAMRICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide |
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